2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c15-12-4-2-1-3-11(12)13(18)16-9-14(20-8-6-17)5-7-19-10-14/h1-4,17H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNFRUNHZOTEFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC=CC=C2F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorinated benzamide moiety and a tetrahydrofuran ring substituted with a hydroxyethoxy group. Its molecular formula is C15H22FNO3, with a molecular weight of 281.34 g/mol.
The biological activity of 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties similar to other benzamide derivatives, which are known to affect various metabolic enzymes. For instance, studies on related compounds show that they can inhibit polymerases involved in viral replication.
Case Studies
- In Vitro Studies : In vitro assays have been conducted to evaluate the antiviral efficacy of structurally similar compounds. One study reported an EC50 value of 7.8 nM for a related prodrug against HBV, highlighting the potential for 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide to exhibit comparable activity .
- Pharmacokinetics : Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Similar compounds have shown favorable absorption and distribution characteristics, suggesting that 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide may also possess beneficial pharmacokinetic properties.
Toxicity and Safety Profile
While the biological activity is promising, toxicity assessments are essential for evaluating the safety profile of 2-fluoro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide. Preliminary studies on analogous compounds indicate low cytotoxicity at therapeutic concentrations, but comprehensive toxicity studies are necessary to confirm this for the target compound.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations:
- The target compound’s tetrahydrofuran-ether substituent distinguishes it from pesticidal benzamides (e.g., flutolanil, broflanilide), which prioritize halogenated or bulky hydrophobic groups for environmental stability .
- Compared to anticancer benzamides (e.g., compound 17 in ), the target lacks conjugated systems (e.g., phthalazinone) critical for DNA intercalation or enzyme inhibition.
Physicochemical Properties
- Lipophilicity : The 2-fluoro group increases lipophilicity (LogP ~2.8–3.0), but the hydroxyethoxy-tetrahydrofuran segment likely enhances aqueous solubility compared to fully aromatic analogues (e.g., compound 17 in , LogP = 2.86).
- Metabolic Stability : The ether linkage in the target compound may resist hydrolysis better than ester-containing derivatives (e.g., methyl esters in ), improving pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
